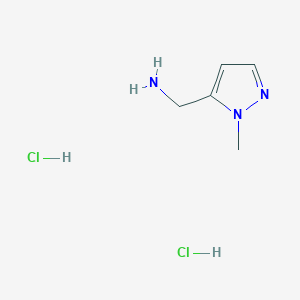

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Descripción

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride: is a chemical compound with the molecular formula C5H9N3•2HCl and a molecular weight of 184.07 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Propiedades

IUPAC Name |

(2-methylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDXCPXZDTYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-87-9 | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of Pyrazolylmethylamine Intermediate

-

- 2-Methylpyrazole or its derivatives

- Formaldehyde or paraformaldehyde as a methylene source

- Ammonia or primary amines for amination

-

- Mannich-type or reductive amination reactions are commonly employed to introduce the methylamine group at the 3-position of the pyrazole ring.

- Alternatively, nucleophilic substitution reactions on halomethylpyrazole intermediates can be used.

-

- Solvents such as tetrahydrofuran (THF) or ethanol are used.

- Reactions are often carried out under inert atmosphere to prevent oxidation.

- Temperature ranges from ambient to reflux depending on the reagent reactivity.

- Catalysts or reducing agents (e.g., sodium cyanoborohydride) may be used for reductive amination.

Formation of Dihydrochloride Salt

- The free amine is treated with excess hydrochloric acid in an appropriate solvent (e.g., ethanol, diethyl ether) to precipitate the dihydrochloride salt.

- The salt formation improves compound stability and facilitates purification by crystallization.

- The product is isolated by filtration and dried under vacuum.

- The reductive amination route is preferred due to mild conditions and good yields.

- Alternative methods such as direct amination on halomethylpyrazole intermediates require harsher conditions and often lower yields.

- Purification by recrystallization of the dihydrochloride salt is effective in removing impurities.

- Confirmation of the product identity and purity is achieved by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern on pyrazole ring.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared spectroscopy (IR) to verify amine and salt formation.

- Melting point determination consistent with literature values for the dihydrochloride salt.

- High Performance Liquid Chromatography (HPLC) is used to assess purity, typically >98% after purification.

- The compound is classified as a skin and eye irritant and may cause respiratory irritation; appropriate personal protective equipment (PPE) should be used during synthesis and handling.

- Use of fume hoods and proper waste disposal protocols is recommended.

The preparation of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is efficiently achieved via reductive amination of 2-methylpyrazole derivatives followed by dihydrochloride salt formation. This method provides good yields, high purity, and reproducibility suitable for research and intermediate synthesis applications. The dihydrochloride salt form enhances compound stability and facilitates handling. Analytical verification ensures product quality consistent with professional and industrial standards.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the methylamine group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : 184.07 g/mol

- Structure : The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the methylamine group enhances its reactivity and potential biological activity.

Medicinal Chemistry

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. Notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which could be harnessed in developing new antibiotics.

Case Study: Anticancer Activity

A study evaluated the effects of synthesized derivatives of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

Biochemical Applications

In addition to its medicinal uses, this compound plays a role in biochemical research:

- Enzyme Inhibition Studies : this compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways .

- Buffering Agent : It acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to biological processes .

Material Science

The compound's unique chemical properties make it suitable for applications beyond biology:

- Polymer Chemistry : Research indicates that it can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride

- C-(2-Methyl-2H-pyrazol-3-yl)-methylamine

Comparison:

- C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride has a phenyl group attached to the pyrazole ring, which can lead to different chemical properties and reactivity compared to C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride .

- C-(2-Methyl-2H-pyrazol-3-yl)-methylamine lacks the dihydrochloride component, which can affect its solubility and stability .

This compound is unique due to its specific structure and the presence of the dihydrochloride component, which influences its chemical behavior and applications .

Actividad Biológica

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 184.07 g/mol. The compound features a pyrazole ring, which contributes to its reactivity and biological properties. The presence of the methylamine group enhances its potential for interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have shown the ability to inhibit AhR-mediated signal transduction. For instance, CH-223191, a related pyrazole derivative, was found to block TCDD-induced AhR-dependent transcription and prevent cytochrome P450 enzyme expression, suggesting that this compound could exhibit similar inhibitory effects .

- Antioxidant Activity : Pyrazole derivatives are often studied for their antioxidant properties. Preliminary data suggest that this compound may scavenge free radicals, thus providing protective effects against oxidative stress in various cell types.

- Anticancer Potential : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The specific pathways through which this compound exerts its effects on cancer cell lines require further investigation.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Case Study on AhR Inhibition : In a study examining the effects of various pyrazole derivatives on AhR activity, this compound was included in a screening of over 10,000 compounds. It showed promising results in inhibiting TCDD-mediated effects, indicating its potential as a therapeutic agent against environmental toxins .

- Antioxidant Activity Assessment : A recent study evaluated the antioxidant properties of several pyrazole derivatives, including this compound. The results demonstrated significant free radical scavenging activity compared to standard antioxidants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via Mannich reactions involving pyrazole derivatives and amine precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity .

- Catalysis : Triethylamine is often used to neutralize HCl byproducts and improve yield .

- Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) isolates the dihydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze / spectra for pyrazole ring protons (δ 6.5–7.5 ppm) and methylamine signals (δ 2.5–3.5 ppm). Multiplicity discrepancies may indicate tautomerism .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and compare with calculated masses .

- Elemental analysis : Validate stoichiometry (e.g., Cl content via ion chromatography) .

Q. What storage conditions ensure long-term stability of the dihydrochloride salt?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Light sensitivity : Use amber vials to avoid photolytic decomposition of the pyrazole moiety .

- Solubility considerations : Pre-dissolve in degassed water or DMSO for aliquots to minimize repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized or characterized?

- Methodological Answer :

- Chiral chromatography : Use HPLC with a CHIRALPAK® column (hexane/isopropanol mobile phase) to resolve enantiomers .

- Kinetic vs. thermodynamic control : Lower reaction temperatures (e.g., 40°C) favor kinetic products, while prolonged heating may equilibrate diastereomers .

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (space group analysis, R-factor < 5%) .

Q. What strategies are effective for resolving contradictions between theoretical and experimental NMR data?

- Methodological Answer :

- Tautomerism assessment : Compare experimental NMR with DFT-calculated chemical shifts for 1H- vs. 2H-pyrazole tautomers .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete methylation at the pyrazole N-position) .

- Dynamic NMR : Variable-temperature studies can identify exchange processes (e.g., amine protonation equilibria) .

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interaction studies?

- Methodological Answer :

- Graph set analysis : Classify H-bond motifs (e.g., rings) using SHELXL-generated .res files to map donor-acceptor networks .

- Packing energy calculations : Use Mercury software to correlate H-bond density with lattice stability (e.g., thermal displacement parameters) .

- Co-crystallization trials : Co-form with carboxylic acids to engineer supramolecular architectures (e.g., salt bridges) .

Q. What experimental design considerations are critical for reproducibility in crystallization studies?

- Methodological Answer :

- Solvent screening : Test 5–10 solvent systems (e.g., ethanol/water, acetonitrile) to identify nucleation conditions .

- Seeding techniques : Use microseed matrix screening (MMS) to control polymorphism .

- Twinned data handling : Apply SHELXL's TWIN/BASF commands for refinement of non-merohedral twins .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in elemental analysis (e.g., Cl content mismatch)?

- Methodological Answer :

- Ion chromatography validation : Quantify free Cl vs. counterion-bound Cl using suppressed conductivity detection .

- Thermogravimetric analysis (TGA) : Measure weight loss at 150–200°C to confirm dihydrochloride stoichiometry .

Q. Why might crystallization attempts yield amorphous solids instead of single crystals?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.